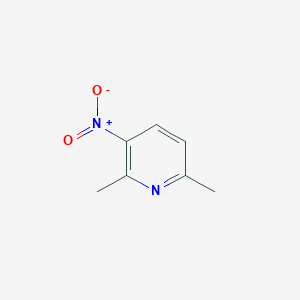

2,6-ジメチル-3-ニトロピリジン

概要

説明

2,6-Dimethyl-3-nitropyridine is a chemical compound that belongs to the class of nitropyridines, which are characterized by the presence of nitro groups attached to a pyridine ring. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. The addition of nitro and methyl groups to the pyridine ring alters its chemical and physical properties, making it a compound of interest in various chemical research areas.

Synthesis Analysis

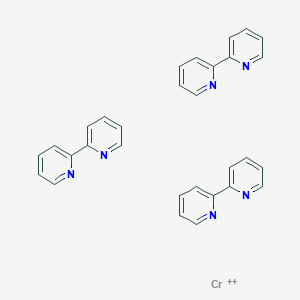

The synthesis of derivatives of 2,6-dimethyl-3-nitropyridine involves multiple steps, including alkylation, acylation, and nitration. For instance, the synthesis of 2,6-bis-anilino-3-nitropyridines includes the alkylation or acylation at the anilino nitrogen atoms . Another example is the synthesis of 2-amino-3-nitropyridine-6-methoxy from 2,6-Dichloropyridine through a series of substitution, nitration, ammoniation, and oxidation processes, with an overall yield of 60.6% . Additionally, the synthesis of unsymmetrical bipyridyl ligands involves coupling reactions, as demonstrated in the preparation of 6,6'-dimethyl-3-nitro-2,2'-bipyridine .

Molecular Structure Analysis

The molecular structure of nitropyridine derivatives has been extensively studied using X-ray crystallography and density functional theory (DFT) calculations. For example, the crystal structure of 2,6-dimethyl-4-nitropyridine N-oxide (DMNPO) reveals a monoclinic structure with non-coplanar nitro groups . Similarly, the structure of 6-methyl-3-nitro-2-(2-phenylhydrazinyl)pyridine shows two nearly planar pyridine subunits with a bent conformation of the hydrazo-bridge . The molecular conformation and vibrational properties of these compounds are often investigated using spectroscopic methods and theoretical simulations [3, 5, 6, 7].

Chemical Reactions Analysis

The chemical reactivity of 2,6-dimethyl-3-nitropyridine derivatives can be influenced by various intermolecular interactions. For instance, the presence of C–H⋯O hydrogen bonds can affect the vibrational properties of the compounds . The formation of dimers through NH⋯N hydrogen bonds is another example of how intermolecular interactions can influence the structure and reactivity of these molecules . Additionally, the presence of substituents like iodine can lead to short contacts between atoms, which can be significant for the vibrational spectra and molecular interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-dimethyl-3-nitropyridine derivatives are closely related to their molecular structure. The vibrational spectra, including IR and Raman, provide insights into the molecular vibrations and the strength of intermolecular interactions [2, 3, 5, 6, 7]. Theoretical calculations, such as DFT, help in understanding the molecular stability, bond strength, and electron density distribution [3, 6]. The study of natural bond orbital (NBO) analysis and molecular electrostatic potential (ESP) surfaces further contributes to the knowledge of the chemical reactivity and potential applications of these compounds .

科学的研究の応用

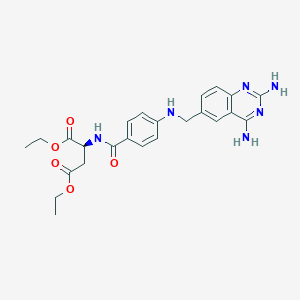

医薬品合成

2,6-ジメチル-3-ニトロピリジン: は、さまざまな医薬品化合物の合成における貴重な中間体です。 ニトロ基とピリジン環により、医薬品で使用される複雑な分子の構築のための汎用性の高い前駆体となっています 。たとえば、抗炎症作用、鎮痛作用、または解熱作用を示す化合物に変換することができます。血脳関門を通過できることから、神経疾患の治療における可能性も探られています。

材料科学

材料科学では、2,6-ジメチル-3-ニトロピリジンは、特定の電子特性または光学特性を持つ新しい材料を作成するための構成要素として役立ちます 。ガス貯蔵、分離技術、触媒作用などの用途を持つ金属有機構造体(MOF)の配位子合成に使用できます。

化学合成

この化合物は有機合成において重要であり、大きな分子にピリジン部分を導入するために使用されます 。特に、染料、顔料、農薬など、産業用新化学物質の開発において主力となっている複素環式化合物の合成に役立ちます。

農業

農業部門では、2,6-ジメチル-3-ニトロピリジンの誘導体は、除草剤または殺虫剤として機能する化合物の作成に使用されています 。これらの誘導体は、害虫や雑草のライフサイクルを阻害し、作物の保護に役立ち、農業生産性の向上に貢献します。

環境科学

2,6-ジメチル-3-ニトロピリジンを含むニトロピリジンの環境への影響に関する研究は、生態系におけるそれらの挙動を理解するために不可欠です 。研究は、それらの分解生成物、土壌や水における持続性、および野生生物への潜在的な毒性について焦点を当てています。この研究は、これらの化合物の安全な取り扱いと廃棄に関する情報を提供します。

分析化学

2,6-ジメチル-3-ニトロピリジン: は、分析化学において、機器の校正と方法の検証を行うための標準または試薬として使用されます 。明確な特性により、高性能液体クロマトグラフィー(HPLC)やその他の分析技術で使用して、物質の正確な測定と検出を確保できます。

Safety and Hazards

“2,6-Dimethyl-3-nitropyridine” is a flammable solid. It may cause respiratory irritation, serious eye irritation, and skin irritation. In case of contact with eyes or skin, rinse thoroughly with plenty of water and consult a physician. If swallowed, do not induce vomiting and consult a physician. Avoid breathing dust/fume/gas/mist/vapours/spray .

作用機序

Target of Action

Nitropyridines, the class of compounds to which 2,6-dimethyl-3-nitropyridine belongs, are known to interact with various biological targets due to their electron-deficient character .

Biochemical Pathways

Nitropyridines are known to be involved in various chemical reactions, including the synthesis of imidazo[4,5-c]pyridines from 4-aminopyridine . These compounds have potential applications in medicinal chemistry, suggesting that 2,6-Dimethyl-3-nitropyridine may also influence related biochemical pathways.

Pharmacokinetics

The compound’s physical and chemical properties, such as its density (12±01 g/cm3), boiling point (2354±350 °C at 760 mmHg), and solubility in methanol , suggest that it may have specific pharmacokinetic characteristics that influence its bioavailability.

特性

IUPAC Name |

2,6-dimethyl-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-5-3-4-7(9(10)11)6(2)8-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AETHUDGJSSKZKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10165816 | |

| Record name | 2,6-Dimethyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15513-52-7 | |

| Record name | 2,6-Dimethyl-3-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15513-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethyl-3-nitropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015513527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15513-52-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88939 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dimethyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethyl-3-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.933 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

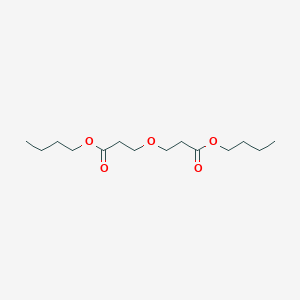

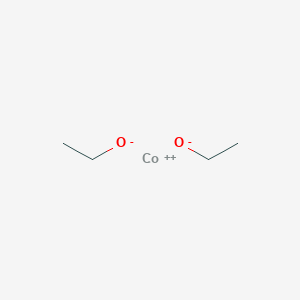

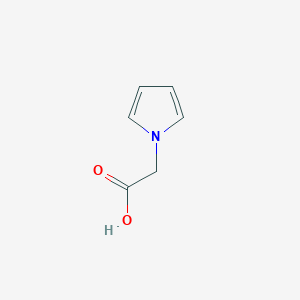

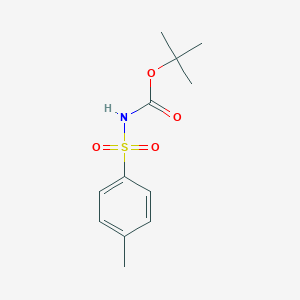

Feasible Synthetic Routes

Q & A

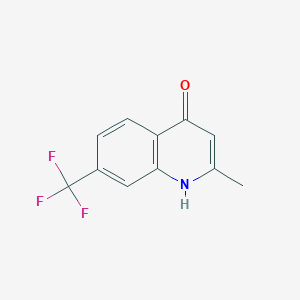

Q1: How does the structure of 2,6-dimethyl-3-nitropyridine derivatives influence their activity as calcium channel modulators?

A: Research has shown that the substituents at the C-4 position of the 2,6-dimethyl-3-nitropyridine core significantly impact calcium channel modulation activity [, ]. For instance, a study found that compounds with a C-4 2-trifluoromethylphenyl, 2-pyridyl, or benzofurazan-4-yl substituent generally exhibited more potent smooth muscle calcium channel antagonist activity than those with a C-4 3-pyridyl or 4-pyridyl substituent []. Interestingly, the point of attachment of isomeric pyridyl substituents at the C-4 position also played a role, with 2-pyridyl demonstrating greater potency than 3-pyridyl and 4-pyridyl isomers []. Furthermore, replacing the traditional C-4 aryl or heteroaryl substituents with a C-4 2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl (uracil) substituent resulted in a loss of in vitro calcium channel antagonist activity, suggesting that this modification is not a suitable bioisostere for calcium channel modulation [].

Q2: Can 2,6-dimethyl-3-nitropyridine derivatives function as nitric oxide donors?

A: While some 2,6-dimethyl-3-nitropyridine derivatives were designed to incorporate an O2‐alkyl‐1‐(pyrrolidin‐1‐yl)diazen‐1‐ium‐1,2‐diolate ester moiety as a potential nitric oxide donor, studies revealed that this particular moiety was not effective for nitric oxide release []. In vitro incubation with l-cysteine, rat serum, or pig liver esterase resulted in less than 1% nitric oxide release, indicating that this specific structural modification did not confer the desired nitric oxide donating properties [].

Q3: Have there been any attempts to explore alternative applications for 2,6-dimethyl-3-nitropyridine derivatives beyond calcium channel modulation?

A: Yes, research has explored the use of 2,6-dimethyl-3-nitropyridine derivatives as precursors for indole synthesis [, ]. Specifically, 4-alkyl-2,6-dimethyl-3-nitropyridine methiodides have been successfully utilized in recyclization reactions in the presence of ketones to yield indole derivatives [, ]. This highlights the versatility of the 2,6-dimethyl-3-nitropyridine scaffold for exploring diverse chemical transformations and potential applications in synthetic chemistry.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-methylethyl ester](/img/structure/B99908.png)

![(8S,9S,10R,13S,14S,17R)-17-[(2S)-3,6-Dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B99919.png)

![Methyl 5-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B99931.png)